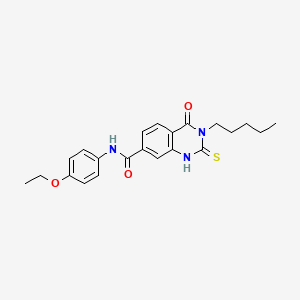
N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as EAI045, is a small molecule inhibitor that has been developed to target the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that is involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Mutations in the EGFR gene have been identified in various types of cancer, including non-small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of EGFR mutant cancers.
科学的研究の応用
Synthesis and Pharmacological Activities
Quinazoline derivatives, including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of substituted anthranilic acids derived amino quinazolines with substituted benzene sulphonamides or similar processes. Such derivatives have been evaluated for activities like diuretic, antihypertensive, and anti-diabetic potential in preclinical models. For instance, one study reported the synthesis and characterization of quinazoline derivatives to explore their potential as diuretic and antihypertensive agents, showcasing the versatility of quinazoline compounds in therapeutic applications (Rahman et al., 2014).
Chemical Synthesis and Modification Techniques
The chemical synthesis and modification of quinazoline derivatives offer insight into their structural and functional properties. Techniques such as the Buchwald–Hartwig coupling reaction and the use of palladium catalysis are common in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These processes allow for the creation of compounds with potential cytotoxicity, highlighting their applicability in cancer research (Nowak et al., 2015).
Anticancer and Anticonvulsant Properties
Quinazoline derivatives are also investigated for their anticancer and anticonvulsant properties. The structural modification of these compounds can lead to significant biological activities, such as inhibiting the growth of cancer cells or demonstrating anticonvulsant effects in preclinical models. This research area is promising for the development of new therapeutic agents targeting various types of cancers and neurological disorders (Gangjee et al., 1996).
Novel Synthesis Methods
Recent advancements in synthesis methods, such as electrosynthesis, offer greener and more efficient approaches to producing quinazolinone derivatives. Electrosynthesis, for example, provides a sustainable route to these compounds from readily available materials, using mild conditions and environmentally friendly processes. This method highlights the evolving landscape of chemical synthesis, focusing on sustainability and efficiency (Koleda et al., 2023).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-5-6-13-25-21(27)18-12-7-15(14-19(18)24-22(25)29)20(26)23-16-8-10-17(11-9-16)28-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,23,26)(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXMXZUGLVZIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

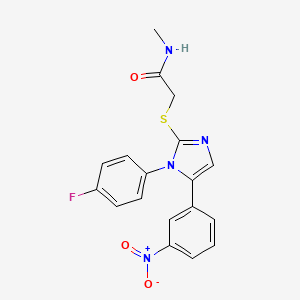
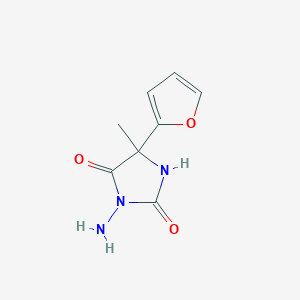
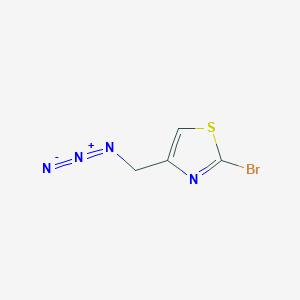


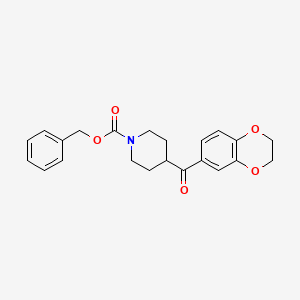
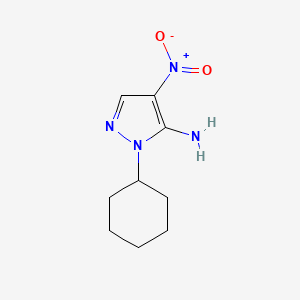
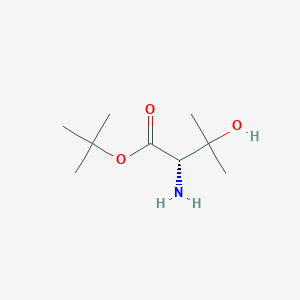
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)
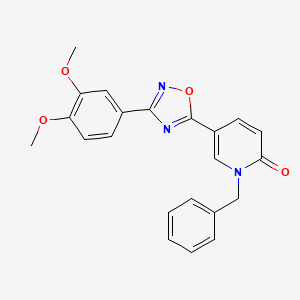

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)